molecular formula C10H13NOS B11074706 4-methoxy-N,N-dimethylbenzenecarbothioamide

4-methoxy-N,N-dimethylbenzenecarbothioamide

Cat. No.: B11074706
M. Wt: 195.28 g/mol
InChI Key: DSGZADFUTPZEMZ-UHFFFAOYSA-N
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Description

4-methoxy-N,N-dimethylbenzenecarbothioamide is an organic compound with the molecular formula C10H13NOS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a methoxy group at the para position and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dimethylbenzenecarbothioamide typically involves the reaction of 4-methoxybenzenecarbothioamide with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dimethylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N,N-dimethylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethylbenzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N,N-dimethylbenzenecarbothioamide is unique due to its specific substitution pattern and the presence of the thioamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-methoxy-N,N-dimethylbenzenecarbothioamide

InChI

InChI=1S/C10H13NOS/c1-11(2)10(13)8-4-6-9(12-3)7-5-8/h4-7H,1-3H3

InChI Key

DSGZADFUTPZEMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

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